3-Methoxypropane-1-sulfonic acid

CAS No.: 51980-59-7

Cat. No.: VC3877856

Molecular Formula: C4H10O4S

Molecular Weight: 154.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51980-59-7 |

|---|---|

| Molecular Formula | C4H10O4S |

| Molecular Weight | 154.19 g/mol |

| IUPAC Name | 3-methoxypropane-1-sulfonic acid |

| Standard InChI | InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) |

| Standard InChI Key | WVDJPYPEWMFJLV-UHFFFAOYSA-N |

| SMILES | COCCCS(=O)(=O)O |

| Canonical SMILES | COCCCS(=O)(=O)O |

Introduction

Chemical Overview and Structural Characteristics

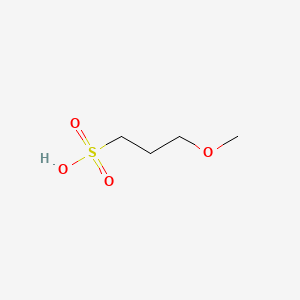

3-Methoxypropane-1-sulfonic acid belongs to the class of organosulfonic acids, distinguished by its propane backbone substituted with methoxy (-OCH) and sulfonic acid (-SOH) groups. Its IUPAC name, 3-methoxypropane-1-sulfonic acid, reflects this substitution pattern. The compound’s molecular weight is 154.19 g/mol, and its structure is represented by the SMILES notation COCCCS(=O)(=O)O. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 51980-59-7 |

| Molecular Formula | |

| Molecular Weight | 154.19 g/mol |

| InChI Key | WVDJPYPEWMFJLV-UHFFFAOYSA-N |

| Solubility | Highly soluble in water |

The sulfonic acid group confers strong acidity (), making it a potent acid catalyst in organic reactions. The methoxy group enhances solubility in polar solvents while influencing electronic effects in synthetic intermediates.

Synthesis Methods

Laboratory-Scale Synthesis

A common laboratory method involves the reaction of 3-methoxypropyl chloride with sodium sulfite () under controlled alkaline conditions:

This nucleophilic substitution proceeds at 60–80°C, yielding the sulfonic acid after acidification. Purification via recrystallization or column chromatography ensures high purity (>95%).

Industrial Production

Industrial synthesis employs cross-coupling reactions to enhance efficiency and scalability. For instance, propane sultone (1,3-propane sultone) derivatives serve as precursors in multi-step processes . A patented method involves:

-

Reacting sodium methoxide with hydrogen sulfide in organic solvents to generate sodium sulfhydrate.

-

Treating propane sultone with sodium sulfhydrate at 15–35°C to yield sulfonic acid derivatives .

This route achieves yields ≥90% and purity ≥95%, minimizing side reactions and environmental impact .

Physicochemical Properties

Acidity and Solubility

The sulfonic acid group renders the compound a strong acid (), comparable to methanesulfonic acid. It is highly soluble in water (>500 g/L at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxy group slightly reduces hydrophilicity compared to unsubstituted propane sulfonic acid.

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with primary degradation products including sulfur dioxide () and propene derivatives. This stability supports its use in high-temperature reactions.

Applications in Research and Industry

Chemical Synthesis

The compound serves as:

-

A sulfonation agent for introducing sulfonic acid groups into organic molecules .

-

A catalyst in esterification and alkylation reactions due to its strong acidity.

Material Science

In lithium-ion batteries, derivatives of 3-methoxypropane-1-sulfonic acid improve electrolyte stability, enhancing cycle life and capacity retention .

Future Research Directions

-

Synthetic Optimization: Developing greener synthesis routes using biocatalysts or flow chemistry.

-

Pharmaceutical Derivatives: Expanding the exploration of sulfonyl derivatives for neurodegenerative diseases.

-

Energy Storage: Investigating its role in advanced battery electrolytes for renewable energy systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume